Cas no 2059955-47-2 (5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline)

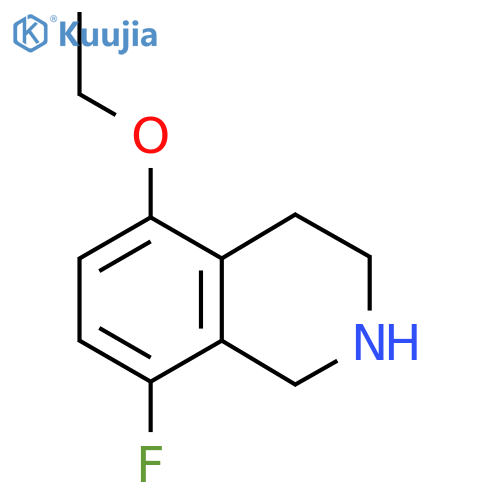

2059955-47-2 structure

商品名:5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline

CAS番号:2059955-47-2

MF:C11H14FNO

メガワット:195.23336648941

MDL:MFCD30488514

CID:5612747

PubChem ID:125455006

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline

- 2059955-47-2

- EN300-330725

- Isoquinoline, 5-ethoxy-8-fluoro-1,2,3,4-tetrahydro-

-

- MDL: MFCD30488514

- インチ: 1S/C11H14FNO/c1-2-14-11-4-3-10(12)9-7-13-6-5-8(9)11/h3-4,13H,2,5-7H2,1H3

- InChIKey: XMBBDULKPFSCBI-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C2=C1CNCC2)OCC

計算された属性

- せいみつぶんしりょう: 195.105942232g/mol

- どういたいしつりょう: 195.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 1.102±0.06 g/cm3(Predicted)

- ふってん: 320.4±42.0 °C(Predicted)

- 酸性度係数(pKa): 8?+-.0.20(Predicted)

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330725-1.0g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330725-0.05g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 0.05g |

$612.0 | 2023-09-04 | ||

| Enamine | EN300-330725-0.5g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 0.5g |

$699.0 | 2023-09-04 | ||

| Enamine | EN300-330725-2.5g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 2.5g |

$1428.0 | 2023-09-04 | ||

| Enamine | EN300-330725-0.1g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 0.1g |

$640.0 | 2023-09-04 | ||

| Enamine | EN300-330725-5g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 5g |

$2110.0 | 2023-09-04 | ||

| Enamine | EN300-330725-10g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 10g |

$3131.0 | 2023-09-04 | ||

| Enamine | EN300-330725-0.25g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 0.25g |

$670.0 | 2023-09-04 | ||

| Enamine | EN300-330725-1g |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

2059955-47-2 | 1g |

$728.0 | 2023-09-04 |

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2059955-47-2 (5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 307-59-5(perfluorododecane)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量